molecular formula C17H17N3O2S B2387493 3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380077-91-6

3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No.: B2387493
CAS No.: 2380077-91-6
M. Wt: 327.4
InChI Key: ZUIZPPRXXGHJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a piperidine ring substituted with a benzenesulfonyl group and a pyridine ring with a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common method involves the reaction of 4-(benzenesulfonyl)piperidine with 2-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-3-carbonitrile
  • 4-(Benzenesulfonyl)piperidine
  • 2-Chloropyridine-3-carbonitrile

Uniqueness

3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

3-[4-(benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-13-16-17(7-4-10-19-16)20-11-8-15(9-12-20)23(21,22)14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIZPPRXXGHJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=C(N=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.